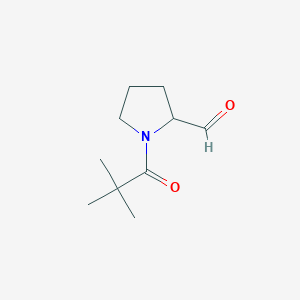
1-(2,2-Dimethylpropanoyl)pyrrolidine-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2-Dimethylpropanoyl)pyrrolidine-2-carbaldehyde is an organic compound with the molecular formula C10H17NO2. It is a derivative of pyrrolidine, featuring a dimethylpropanoyl group and a carbaldehyde group attached to the pyrrolidine ring.
Méthodes De Préparation
The synthesis of 1-(2,2-Dimethylpropanoyl)pyrrolidine-2-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with pyrrolidine and 2,2-dimethylpropanoic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a dehydrating agent to facilitate the formation of the carbaldehyde group.
Industrial Production: On an industrial scale, the synthesis may involve more efficient catalytic processes to increase yield and reduce production costs.
Analyse Des Réactions Chimiques
1-(2,2-Dimethylpropanoyl)pyrrolidine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbaldehyde group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbaldehyde group is replaced by other functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(2,2-Dimethylpropanoyl)pyrrolidine-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2,2-Dimethylpropanoyl)pyrrolidine-2-carbaldehyde involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
1-(2,2-Dimethylpropanoyl)pyrrolidine-2-carbaldehyde can be compared with other similar compounds, such as:
1-(2,2-Dimethylpropanoyl)pyrrolidine-2-carboxylic acid: This compound has a carboxylic acid group instead of a carbaldehyde group, leading to different chemical properties and reactivity.
Proline Derivatives: Other proline derivatives may have different substituents, affecting their biological activity and applications.
Propriétés
Formule moléculaire |
C10H17NO2 |
|---|---|
Poids moléculaire |
183.25 g/mol |
Nom IUPAC |
1-(2,2-dimethylpropanoyl)pyrrolidine-2-carbaldehyde |
InChI |
InChI=1S/C10H17NO2/c1-10(2,3)9(13)11-6-4-5-8(11)7-12/h7-8H,4-6H2,1-3H3 |
Clé InChI |
FXZDITHAMSUCMJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)N1CCCC1C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[Methyl(prop-2-yn-1-yl)amino]furan-2-carbaldehyde](/img/structure/B13162355.png)
![3-(2-Fluorophenyl)-6-(4-isopropylpiperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13162371.png)







![3-[2-(Bromomethyl)butyl]oxolane](/img/structure/B13162392.png)



